AZ505 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2) lysine methyltransferase. [, , , , , , , , , ] SMYD2 is an enzyme that catalyzes the transfer of methyl groups to lysine residues on histone and non-histone proteins, thereby influencing gene expression and various cellular processes. [, , , , , , , , ] AZ505's ability to specifically inhibit SMYD2 makes it a valuable tool in investigating the role of this enzyme in various biological processes and disease models. [, , , , , , , , , ]
AZ505 functions by selectively inhibiting SMYD2, a lysine methyltransferase. [, , , , , , , , , ] SMYD2 typically catalyzes the methylation of lysine residues on histones and non-histone proteins, influencing gene transcription and various cellular functions. [, , , , , , , , ] By inhibiting SMYD2, AZ505 disrupts these methylation events and downstream signaling pathways, ultimately impacting cellular processes such as proliferation, apoptosis, and differentiation. [, , , , , , , , , ] For example, AZ505 was shown to inhibit the binding of SMYD2 to the miR-125b promoter region, indicating its interference with SMYD2's transcriptional regulatory role. [] Additionally, AZ505 demonstrated an ability to suppress the phosphorylation of key signaling molecules involved in profibrotic pathways, such as Smad3, ERK1/2, AKT, STAT3, and NF-κB. []
CAS No.: 127103-11-1
CAS No.: 1931-62-0
CAS No.: 65199-11-3
CAS No.: 645-14-7
CAS No.: 7632-10-2
CAS No.: 27233-92-7